Cyclosporin D-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H72N4O5 |

|---|---|

Molecular Weight |

645.0 g/mol |

IUPAC Name |

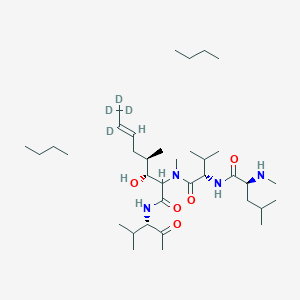

butane;(E,3R,4R)-7,8,8,8-tetradeuterio-3-hydroxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-N-[(3S)-2-methyl-4-oxopentan-3-yl]oct-6-enamide |

InChI |

InChI=1S/C28H52N4O5.2C4H10/c1-12-13-14-19(8)25(34)24(27(36)30-22(17(4)5)20(9)33)32(11)28(37)23(18(6)7)31-26(35)21(29-10)15-16(2)3;2*1-3-4-2/h12-13,16-19,21-25,29,34H,14-15H2,1-11H3,(H,30,36)(H,31,35);2*3-4H2,1-2H3/b13-12+;;/t19-,21+,22+,23+,24?,25-;;/m1../s1/i1D3,12D;; |

InChI Key |

LLBPSBFVMIUUCI-DWSJMULZSA-N |

Isomeric SMILES |

[2H]/C(=C\C[C@@H](C)[C@H](C(C(=O)N[C@@H](C(C)C)C(=O)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)O)/C([2H])([2H])[2H].CCCC.CCCC |

Canonical SMILES |

CCCC.CCCC.CC=CCC(C)C(C(C(=O)NC(C(C)C)C(=O)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in the Cyclosporin Family

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Cyclosporin D-d4

Cyclosporins are a class of cyclic, nonpolar oligopeptides with significant pharmacological properties, most notably immunosuppression.[1][2] Cyclosporin D, a metabolite of the well-known Cyclosporin A, is distinguished by a valine residue at the second position of its amino acid sequence.[3][4] While it exhibits weaker immunosuppressive activity compared to Cyclosporin A, it serves a critical role in research and clinical settings, particularly as an internal standard for the quantification of other cyclosporins.[4][5]

The introduction of stable isotopes, such as deuterium (²H or D), into a molecule like Cyclosporin D creates a "heavy-labeled" analog, in this case, this compound. This deuterated version is chemically identical to its unlabeled counterpart in terms of its biological and chemical reactivity. However, its increased mass allows it to be distinguished by mass spectrometry. This property is invaluable in pharmacokinetic studies and therapeutic drug monitoring, where precise quantification of a drug in a complex biological matrix is required.[6] The co-injection of a known concentration of the deuterated standard with a sample allows for highly accurate quantification of the unlabeled drug, correcting for variations in sample preparation and instrument response.

Chemical Structure of this compound

The core structure of Cyclosporin D is a cyclic peptide composed of 11 amino acids. The deuterated analog, this compound, maintains this fundamental structure with the specific incorporation of four deuterium atoms.

Location of Deuterium Labeling

Based on the systematic IUPAC nomenclature and information from technical data sheets, the four deuterium atoms in this compound are located on the terminal vinyl methyl and adjacent methylene groups of the C9 amino acid side chain, specifically at the 5 and 6 positions of the (1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl side chain.[7][8] This specific placement is a common strategy in isotopic labeling as it is less likely to influence the metabolic pathways of the molecule, a crucial aspect for its use as an internal standard.

The following diagram illustrates the relationship between the parent molecule and its deuterated analog.

Caption: Relationship between Cyclosporin D and its deuterated form.

2D Chemical Structure Representation

While a full 2D structure of this complex cyclic peptide is intricate, the key feature for this compound is the modification on the side chain of the amino acid at position 1. The IUPAC name, (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl-5,6,6,6-d4)..., confirms the location of the deuterium atoms.[7]

Molecular Formula and Weight

The molecular formula and weight are critical parameters for any chemical compound, especially for an internal standard used in quantitative analysis. For this compound, there are some variations in the reported values from different suppliers, which likely stem from differences in the starting material used for synthesis (Cyclosporin A vs. Cyclosporin D leading to a slight difference in one of the amino acid side chains, resulting in a C62 vs C63 backbone).

The most consistently reported molecular formula for Cyclosporin D is C63H113N11O12.[3][4][9] Consequently, the molecular formula for this compound would be C63H109D4N11O12.

The table below summarizes the key quantitative data for Cyclosporin D and its d4 variant.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Unlabeled CAS Number |

| Cyclosporin D | C63H113N11O12 | 1216.64 | 63775-96-2[3][4][9] |

| This compound | C63H109D4N11O12 | ~1220.66 - 1220.69 | 63775-96-2[1][7][10][11] |

It is important to note that some sources may list a molecular formula of C62H107D4N11O12 for a deuterated cyclosporin, which corresponds to Cyclosporin A-d4, not this compound.[8] Researchers should always verify the certificate of analysis for the specific lot of material being used to ensure the correct molecular weight is used in their calculations.

Conclusion

This compound is a vital tool for researchers and clinicians working with cyclosporin-based therapies. Its chemical structure is identical to Cyclosporin D, with the exception of four deuterium atoms strategically placed on a side chain. This isotopic labeling results in a molecule with a higher molecular weight, approximately 1220.67 g/mol , which is readily distinguishable by mass spectrometry. Understanding the precise chemical structure and molecular weight of this compound is paramount for its proper application as an internal standard, ensuring the accuracy and reliability of quantitative analytical methods.

References

-

Pharmaffiliates. Chemical Name : this compound. [Link]

-

Pharmaffiliates. Chemical Name : this compound. [Link]

-

Wikipedia. Ciclosporin. [Link]

-

Veeprho. Cyclosporin A-D4. [Link]

-

PubChem. Cyclosporin D | C63H113N11O12 | CID 5287819. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. goldbio.com [goldbio.com]

- 3. Cyclosporin D - LKT Labs [lktlabs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. veeprho.com [veeprho.com]

- 9. Cyclosporin D | C63H113N11O12 | CID 5287819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | CAS | LGC Standards [lgcstandards.com]

Navigating the Nuances of Cyclosporine Analogs: A Technical Guide to the Structural Differences Between Cyclosporin D-d4 and Cyclosporin A

For Immediate Release to the Scientific Community

This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core structural distinctions between Cyclosporin D-d4 and the parent compound, Cyclosporin A. By elucidating these differences, we aim to provide a foundational understanding for their respective applications, particularly in the context of bioanalytical assays and pharmacokinetic studies.

Introduction: The Cyclosporine Family and the Imperative of Analytical Precision

Cyclosporin A is a potent calcineurin inhibitor and a cornerstone of immunosuppressive therapy, pivotal in organ transplantation and the management of autoimmune disorders.[1][2][3] It is a cyclic, non-ribosomal peptide composed of eleven amino acids, several of which are N-methylated, contributing to its unique pharmacological properties.[2] The clinical efficacy of Cyclosporin A is, however, constrained by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, necessitating precise therapeutic drug monitoring (TDM).[2]

The cyclosporine family comprises a series of naturally occurring and synthetic analogs, each with variations in their amino acid sequence.[4] These subtle structural modifications can significantly impact their biological activity and metabolic profiles.[5][6] Among these is Cyclosporin D, a metabolite of Cyclosporin A with reduced immunosuppressive activity.[7] The deuterated variant, this compound, has emerged as a critical tool in the bioanalytical scientist's arsenal, serving as an ideal internal standard for the quantification of Cyclosporin A in biological matrices.[7][8] This guide will dissect the structural disparities between these molecules, providing clarity on the rationale behind the use of this compound in high-precision analytical methodologies.

The Core Structural Distinction: A Single Amino Acid Substitution

The fundamental structural difference between Cyclosporin A and Cyclosporin D lies in the amino acid residue at the second position of the cyclic peptide chain.

-

Cyclosporin A possesses α-aminobutyric acid (Abu) at position 2.[9]

-

Cyclosporin D features a Valine (Val) residue at this same position, making it the [Val]2-cyclosporine analog.[10][11]

This seemingly minor substitution of a hydrogen atom on the side chain of Abu with an isopropyl group in Valine has significant implications for the molecule's conformation and biological activity. While both are neutral, hydrophobic amino acids, the bulkier isopropyl group of valine can influence the overall three-dimensional structure of the peptide, which in turn affects its interaction with its biological targets, such as cyclophilin.[6]

Table 1: Comparative Structural and Biological Properties

| Feature | Cyclosporin A | Cyclosporin D |

| Amino Acid at Position 2 | α-Aminobutyric acid (Abu) | Valine (Val) |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₃H₁₁₃N₁₁O₁₂ |

| Molecular Weight | ~1202.6 g/mol [12] | ~1216.7 g/mol |

| Immunosuppressive Activity | Potent[1] | Weak (approximately 10% of Cyclosporin A)[7] |

| Primary Role | Therapeutic Agent | Metabolite, Internal Standard[7][8] |

The Introduction of Deuterium: The "Heavy" Advantage of this compound

This compound is a synthetic, stable isotope-labeled version of Cyclosporin D. The "-d4" designation indicates that four hydrogen atoms (¹H) in the molecule have been replaced with their heavier isotope, deuterium (²H or D).

The key to understanding the utility of this compound lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond.[8][11] This increased bond strength makes the C-D bond less susceptible to enzymatic cleavage during metabolic processes.[11][13]

While the precise location of the four deuterium atoms in commercially available this compound can vary, a common site of deuteration is on the butenyl side chain of the unique amino acid, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), at position 1. This strategic placement is often in a region of the molecule susceptible to metabolism.

The practical implications of this deuteration are profound for bioanalytical applications:

-

Altered Metabolic Profile: The deuteration can slow down the metabolism of this compound compared to its non-deuterated counterpart.[11][13]

-

Co-elution with Analyte: In chromatographic separations, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), this compound exhibits nearly identical retention times to the analyte of interest, Cyclosporin A. This is because the substitution of hydrogen with deuterium results in a negligible change in polarity and molecular shape.

-

Distinct Mass-to-Charge Ratio (m/z): Despite co-eluting, this compound is easily distinguished from Cyclosporin A by a mass spectrometer due to its increased mass (an additional 4 Daltons). This clear mass difference is the cornerstone of its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) assays.

Diagram 1: Conceptual Workflow of LC-MS/MS Analysis Using a Deuterated Internal Standard

Caption: LC-MS/MS workflow for Cyclosporin A quantification.

Experimental Protocols: Differentiating and Quantifying Cyclosporine Analogs

The gold standard for the definitive identification and quantification of cyclosporines is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for detailed structural elucidation.[10]

Protocol: LC-MS/MS Method for the Quantification of Cyclosporin A using this compound as an Internal Standard

This protocol outlines a validated system for the accurate measurement of Cyclosporin A in a biological matrix.

1. Sample Preparation (Self-Validating through Internal Standard)

-

To 100 µL of whole blood, add 25 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) as the internal standard. The early addition of the internal standard corrects for variability in extraction efficiency and matrix effects.

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing zinc sulfate). This step denatures proteins, releasing the drug into the solvent.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Separation

-

System: A validated UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). The C18 stationary phase provides the necessary hydrophobicity to retain and separate the cyclosporines.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid. The formic acid aids in the ionization of the analytes.

-

Gradient: A linear gradient from 50% B to 95% B over 3 minutes. This gradient effectively separates the cyclosporines from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 60 °C. Elevated temperature reduces viscosity and improves peak shape.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Detection

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cyclosporin A: Precursor ion (Q1) m/z 1202.8 → Product ion (Q3) m/z (select a characteristic fragment, e.g., 1184.8).

-

This compound (IS): Precursor ion (Q1) m/z 1220.7 → Product ion (Q3) m/z (select a corresponding fragment, e.g., 1202.7).

-

-

The specificity of the MRM transitions ensures that only the ions of interest are detected, providing a highly selective and sensitive assay.

4. Data Analysis and Quantification

-

The peak areas of the MRM transitions for both Cyclosporin A and this compound are integrated.

-

A calibration curve is generated by plotting the ratio of the peak area of Cyclosporin A to the peak area of this compound against the known concentrations of Cyclosporin A standards.

-

The concentration of Cyclosporin A in the unknown samples is then calculated from this calibration curve.

Diagram 2: Structural Differences and Analytical Differentiation

Caption: Key structural and mass differences between the cyclosporine analogs.

Conclusion: The Right Tool for the Right Job

In the landscape of pharmaceutical analysis, precision is paramount. The structural differences between Cyclosporin A, Cyclosporin D, and this compound, though subtle, are of critical importance. The substitution of a single amino acid distinguishes the potent therapeutic agent from its less active metabolite. The strategic incorporation of deuterium in this compound transforms it into an indispensable tool for accurate bioanalysis. Understanding these nuances allows researchers and clinicians to employ the correct molecules for their intended purposes, ensuring the integrity of pharmacokinetic data and ultimately contributing to improved patient outcomes in immunosuppressive therapy.

References

-

Neuland Labs. (2021, December 1). Deuterated Drug Molecules: Perfecting the Gamechanger. Retrieved from [Link][8]

- Hyung, S.-J., Feng, X., Che, Y., & Shapiro, M. J. (2014). Detection of conformation types of cyclosporin retaining intramolecular hydrogen bonds by mass spectrometry. Journal of The American Society for Mass Spectrometry, 25(7), 1246–1253.

-

Limbach, M. N., et al. (2021). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry, 64(21), 15672-15688.[9]

-

ResearchGate. Amino acid sequence of cyclosporins. Retrieved from [Link][10]

-

Hiestand, P. C., Gunn, H. C., Gale, J. M., Ryffel, B., & Borel, J. F. (1985). Comparison of the pharmacological profiles of cyclosporine, (Nva2)-cyclosporine and (Val2)dihydro-cyclosporine. Immunology, 55(2), 249–255.[11]

- Kahan, B. D. (1985). Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring.

-

NovoPro Bioscience Inc. Cyclosporin A peptide. Retrieved from [Link][3]

-

Graham, R. M. (1994). Cyclosporine: mechanisms of action and toxicity. Cleveland Clinic journal of medicine, 61(4), 308–313.[6]

- Billich, A., & Zocher, R. (1987). Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor. The Journal of biological chemistry, 262(36), 17258–17259.

-

Expert Opinion on Drug Metabolism & Toxicology. Deuterated drugs; where are we now? Retrieved from [Link][13]

Sources

- 1. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclosporin A peptide [novoprolabs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. veeprho.com [veeprho.com]

- 6. ccjm.org [ccjm.org]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the pharmacological profiles of cyclosporine, (Nva2)-cyclosporine and (Val2)dihydro-cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ciclosporin - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

Physical Properties & Analytical Profiling of Deuterated Cyclosporin D

Topic: Physical Properties and Analytical Applications of Deuterated Cyclosporin D Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

Executive Summary

Cyclosporin D (CsD) is a naturally occurring analogue of the potent immunosuppressant Cyclosporin A (CsA), distinguished structurally by the substitution of Valine for

Deuterated Cyclosporin D (e.g., CsD-d

Molecular Architecture & Deuteration Strategy

Structural Homology

The core cyclosporin scaffold is a cyclic undecapeptide.[2] The differentiation between CsA and CsD lies at the AA2 position.

-

Cyclosporin A: AA2 = L-

-aminobutyric acid (Abu).[] -

Cyclosporin D: AA2 = L-Valine (Val).[]

This substitution introduces a single methylene (-CH

Deuteration Sites

To prevent "scrambling" (loss of deuterium label during metabolism or ionization), deuteration is typically targeted at metabolically stable methyl groups on the amino acid side chains.

-

Common Target: The N-methyl groups of the peptide backbone or the terminal methyls of the Valine/Leucine residues.

-

Kinetic Isotope Effect (KIE): Deuteration at metabolic "soft spots" (e.g., sites of hydroxylation) can stabilize the molecule, but for use as an Internal Standard, the goal is chemical equivalence with a mass shift sufficient to avoid isotopic overlap (crosstalk) with the natural analyte.

Figure 1: Structural progression from Cyclosporin A to Deuterated Cyclosporin D.

Physicochemical Profile

The physical properties of deuterated Cyclosporin D are largely dictated by the parent CsD molecule. Isotopic substitution (H

Comparative Physical Data

| Property | Cyclosporin A (Parent) | Cyclosporin D (Target) | Deuterated CsD (Standard) |

| CAS Registry | 59865-13-3 | 63775-96-2 | N/A (Custom Synthesis) |

| Formula | C | C | C |

| Molecular Weight | 1202.61 g/mol | 1216.64 g/mol | 1216.64 + |

| Melting Point | 148–151 °C | 148–151 °C | 148–151 °C |

| Solubility (Water) | 0.04 mg/mL (Poor) | < 0.04 mg/mL (Very Poor) | Identical to Parent |

| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO, Acetone | Soluble in MeOH, EtOH, DMSO, Acetone | Identical to Parent |

| LogP (Lipophilicity) | ~2.92 | > 3.0 (More Lipophilic) | ~3.0 (Slight reduction due to C-D bond shortening) |

| Appearance | White Prismatic Needles | White Solid/Powder | White Solid/Powder |

Solubility & Stability Insights

-

Solvent Choice: Like all cyclosporins, Deuterated CsD is highly lipophilic. Stock solutions should be prepared in pure DMSO or Methanol . Avoid aqueous buffers for stock preparation to prevent precipitation.

-

Hygroscopicity: The powder is slightly hygroscopic. Store desiccated at -20°C.

-

Solution Stability: Stable in Methanol/Acetonitrile at -20°C for >12 months.[] Degradation (ring opening) can occur at pH < 2 or pH > 12.[]

Analytical Characterization (LC-MS/MS)

This is the primary application domain for Deuterated CsD. It serves as the Internal Standard (IS) to normalize matrix effects, extraction efficiency, and ionization variability when quantifying CsD levels.

Mass Spectrometry Parameters

Deuterated CsD is detected using Electrospray Ionization (ESI) in positive mode. Due to the cyclic peptide structure, it readily forms ammoniated adducts

-

Ionization Source: ESI (+)

-

Precursor Ion:

or -

Common Transitions (Example for CsD-d3):

-

Q1 Mass: 1219.6 (Parent + 3 Da)[]

-

Q3 Mass: Fragment specific (typically loss of a side chain).

-

Chromatographic Behavior

Deuterium substitution can cause a slight retention time shift (usually eluting slightly earlier than the non-deuterated parent on Reverse Phase C18 columns) due to the slightly lower lipophilicity of the C-D bond compared to C-H.

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex).[]

-

Mobile Phase: Gradient of Ammonium Formate (aq) and Acetonitrile/Methanol.

-

Temperature: 50–60°C (Elevated temperature improves peak shape for cyclosporins by increasing the rate of interconversion between conformers).

Experimental Protocols

Protocol 1: Preparation of Master Stock Solutions

-

Objective: Create a stable calibrator source.

-

Causality: Weighing small amounts (<1 mg) introduces error.[] Gravimetric preparation with a larger mass into a volatile-free solvent (DMSO) ensures accuracy.[]

-

Weighing: Accurately weigh 1.0 mg of Deuterated Cyclosporin D into a glass vial.

-

Dissolution: Add 1.0 mL of DMSO (dimethyl sulfoxide). Vortex for 1 minute.

-

Note: DMSO is chosen over Methanol for the primary stock to prevent evaporation concentration changes during storage.

-

-

Verification: Sonicate for 5 minutes to ensure complete dissolution of the crystal lattice.

-

Storage: Aliquot into amber glass vials. Store at -80°C. (Stability: 2 years).

Protocol 2: High-Throughput LC-MS/MS Workflow

-

Objective: Quantify CsD in human whole blood using Deuterated CsD as IS.

-

Self-Validating Step: The IS is added before protein precipitation to track recovery losses.[]

Figure 2: Analytical workflow for Cyclosporin D quantification.[][3]

Biological Context & Safety

While primarily an analytical tool, understanding the biological activity of the parent CsD is vital for safety handling.

-

MDR1 Inhibition: CsD is a potent inhibitor of P-glycoprotein. It can alter the pharmacokinetics of co-administered drugs.[2]

-

Toxicity: Although less immunosuppressive than CsA, CsD is cytotoxic at high concentrations. Handle as a hazardous chemical (wear PPE, use fume hood).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6436250: Cyclosporin D. Available at: [Link][]

-

Lensmeyer, G. L., et al. (1995). Therapeutic monitoring of cyclosporine A and its metabolites.[3]Clinical Chemistry . (Discusses the use of CsD as an internal standard and the need for specific monitoring).

-

Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Application Note. Available at: [Link][]

Sources

Advanced Characterization and Application of Cyclosporin D-d4: Isotopic Purity and Bioanalytical Validation

Executive Summary

Cyclosporin D-d4 (CsD-d4) represents a specialized stable isotope-labeled internal standard (SIL-IS) utilized primarily in the quantitative bioanalysis of cyclosporins via LC-MS/MS. While Cyclosporin A (CsA) is the primary therapeutic agent in this class, Cyclosporin D (Val2-Cyclosporin A) serves as both a minor metabolite and a distinct structural analog.

The utilization of a "d4" label—typically incorporating four deuterium atoms—introduces a mass shift of +4 Da. This guide addresses the critical challenge of isotopic purity : ensuring the labeled standard does not contain significant levels of unlabeled (d0) species, which would otherwise cause isobaric interference and falsify quantitation data at the Lower Limit of Quantitation (LLOQ).

Part 1: Molecular Architecture and Labeling Strategy

Structural Distinction: CsA vs. CsD

To understand the internal standard, one must first define the analyte. Cyclosporins are cyclic undecapeptides.[1][2] The primary difference lies at amino acid position 2:

-

Cyclosporin A (CsA): Contains L-

-aminobutyric acid (Abu) at position 2.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Cyclosporin D (CsD): Contains L-Valine (Val) at position 2.

Deuterium Incorporation Strategy

For CsD-d4, the deuterium label is most robustly introduced into the side chain of the Position 2 Valine or via N-methylation sites that are resistant to metabolic exchange.

-

Target Mass Shift: +4.025 Da (approx).

-

Formula:

(assuming Val-d4 or similar labeling). -

Monoisotopic Mass: ~1206.9 Da (vs. ~1202.8 Da for unlabeled CsD).

Critical Insight: The +4 Da shift is the minimum recommended separation for high-mass molecules like cyclosporins. Due to the high number of carbon atoms (60+), the natural isotope abundance of

creates a significant "M+1", "M+2", and "M+3" envelope. A +4 shift barely clears the M+4 isotope of the native analyte, necessitating high isotopic purity.

Part 2: The Physics of Isotopic Purity vs. Enrichment

It is vital to distinguish between three related but distinct quality attributes.

| Parameter | Definition | Criticality in LC-MS |

| Chemical Purity | The % of the sample that is chemically Cyclosporin D (regardless of isotopes). | High impurities cause ion suppression/matrix effects. |

| Isotopic Enrichment | The average % of deuterium atoms at the specific labeling sites (e.g., 98 atom % D). | Determines the yield of the desired d4 species. |

| Isotopic Purity (d0 Contribution) | The specific absence of the unlabeled (d0) isotopologue. | CRITICAL. d0 species in the IS appear as the native analyte, causing positive bias. |

The "d0 Contribution" Phenomenon

In trace analysis (e.g., <5 ng/mL), even 0.1% of d0 in your Internal Standard can double the signal of the analyte, causing massive errors.

Calculation of Allowable Interference: According to FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the IS response in the blank must not exceed 5% of the average IS response . More importantly, the interference from the IS at the analyte's retention time must not exceed 20% of the LLOQ .

Part 3: Analytical Validation Protocols

Protocol A: Determination of Isotopic Distribution via HRMS

Purpose: To quantify the exact ratio of d0, d1, d2, d3, and d4 species prior to method validation.

Equipment: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

-

Sample Prep: Dissolve CsD-d4 reference standard in 50:50 Methanol:Water to 1 µg/mL.

-

Infusion: Direct infusion at 10 µL/min (avoid column effects).

-

Acquisition: Acquire profile data in ESI+ mode (m/z 1100–1300).

-

Deconvolution:

-

Extract the theoretical isotope cluster for Native CsD (

). -

Overlay with the observed CsD-d4 spectrum.

-

Calculate the Isotopic Purity using the peak intensities (

): -

Pass Criteria:

must be

-

Protocol B: LC-MS/MS Bioanalytical Workflow

Purpose: Quantitation of CsD in human whole blood using CsD-d4 as IS.

1. Sample Preparation (Protein Precipitation):

-

Step 1: Aliquot 50 µL Whole Blood into a 1.5 mL tube.

-

Step 2: Add 200 µL Precipitating Solution (Zinc Sulfate 0.1M in MeOH:Water 80:20) containing CsD-d4 IS (50 ng/mL) .

-

Why ZnSO4? Cyclosporins bind heavily to erythrocytes (cyclophilin). ZnSO4 lyses cells and precipitates proteins efficiently, releasing the drug.

-

-

Step 3: Vortex vigorously (2 min) and Centrifuge (13,000 rpm, 5 min).

-

Step 4: Inject 10 µL of supernatant.

2. LC Conditions:

-

Column: C18 heated to 60°C (High temp reduces peak broadening common with cyclosporin rotamers).

-

Mobile Phase:

-

A: 10mM Ammonium Formate in Water.

-

B: 10mM Ammonium Formate in MeOH/Acetonitrile (90:10).

-

-

Gradient: Steep ramp (50% B to 95% B in 2 mins).

3. MS/MS Transitions (MRM):

-

Analyte (CsD):

(Loss of water/ammonia adducts) or specific fragment. -

Internal Standard (CsD-d4):

. -

Note: Cyclosporins primarily form

or

Part 4: Visualization of Workflow & Logic

Diagram 1: Isotopic Purity Validation Logic

This diagram illustrates the decision tree for accepting a batch of CsD-d4 based on mass spectral analysis.

Caption: Logic flow for validating the isotopic purity of this compound before use in regulated bioanalysis.

Diagram 2: The "Cross-Talk" Interference Mechanism

Visualizing how impure IS leads to quantitation errors.

Caption: Mechanism of "Cross-Talk" where d0 impurities in the Internal Standard masquerade as the analyte.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Hermann, R., et al. (2021). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Cyclosporin D in Whole Blood using Cyclosporin D-d4 as Internal Standard

Abstract & Scope

This protocol details the high-sensitivity quantification of Cyclosporin D (CsD) , a primary metabolite and structural congener of the immunosuppressant Cyclosporin A (CsA), using its stable isotope-labeled analog Cyclosporin D-d4 (CsD-d4) as the Internal Standard (IS).[1]

While CsA is the primary therapeutic target, monitoring metabolites like CsD (Valine-2-cyclosporine) is increasingly relevant for understanding complex pharmacokinetics, nephrotoxicity profiles, and manufacturing impurity thresholds.[1] This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a heated electrospray ionization (ESI) source.[1]

Key Technical Differentiator: Unlike general protocols that use CsA-d12 for all cyclosporin congeners, this protocol employs the exact structure-matched IS (CsD-d4).[1] This provides superior correction for matrix effects and retention time shifts specific to the CsD lipophilicity profile, ensuring scientific rigor in metabolite quantification.

Chemical & Physical Properties[1][2]

Understanding the analyte's behavior is the foundation of this protocol. Cyclosporins are cyclic undecapeptides with poor water solubility and a tendency to form multiple conformational rotamers, leading to peak broadening if not managed thermally.

| Property | Analyte: Cyclosporin D (CsD) | Internal Standard: this compound |

| CAS Number | 63775-96-2 | N/A (Isotope Analog) |

| Molecular Formula | ||

| Monoisotopic Mass | ~1215.86 Da | ~1219.88 Da |

| Key Structural Diff. | Valine at position 2 (vs. | Deuterium labeling (typically |

| Polarity | Highly Lipophilic (LogP > 3) | Highly Lipophilic |

| Ionization Preference | ESI (+), forms | ESI (+), forms |

Critical Mechanistic Insight: Cyclosporins possess high affinity for alkali metal ions.[1] In the absence of ammonium ions, they form stable Sodium adducts (

) which fragment poorly, reducing sensitivity.[1] This protocol mandates Ammonium Formate/Acetate in the mobile phase to force the formation of Ammoniated adducts (), which yield consistent fragmentation.[1]

Reagents & Equipment

Chemicals[1][2][3][4][5][6][7]

-

This compound Internal Standard: >98% isotopic purity.[1]

-

LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN). [1]

-

Ammonium Formate (1M stock).

-

Zinc Sulfate Heptahydrate (

). [1] -

Whole Blood Matrix: EDTA or Heparinized (matched to study samples).

Instrumentation[1][4][8]

-

LC System: UHPLC capable of 600 bar backpressure.

-

Requirement: Column oven capable of maintaining 60°C ± 1°C .

-

-

MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS, or Agilent 6495).[1]

-

Column: C18 Solid Core or Hybrid Particle.[1]

-

Recommended: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]

-

Sample Preparation Protocol

Cyclosporins are heavily sequestered inside Red Blood Cells (RBCs) via cyclophilin binding.[1] Simple plasma extraction yields <50% recovery.[1] Cell lysis is mandatory. [1]

Preparation of Solutions[7]

-

Precipitating Reagent: 0.1 M Zinc Sulfate in Water / Methanol (20:80 v/v).

-

Why Zinc Sulfate? It acts as a potent lysing agent and aids in protein flocculation better than organic solvent alone.

-

-

Internal Standard Spiking Solution (IS-Spike): Dilute CsD-d4 stock to 50 ng/mL in 50% Methanol.

Extraction Workflow (Step-by-Step)

Figure 1: Whole blood protein precipitation workflow optimized for Cyclosporin recovery.

LC-MS/MS Method Conditions

Chromatography[1][3][5][7][8][9][10][11]

-

Column Temperature: 60°C (Critical).

-

Reasoning: At room temperature, the interconversion rate between cyclosporin rotamers is slow (on the NMR/LC timescale), causing peak splitting or broadening.[1] Heating to 60°C accelerates this exchange, sharpening the peak into a single Gaussian distribution.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: 10 mM Ammonium Formate in Methanol + 0.1% Formic Acid.

-

Note: Methanol is preferred over Acetonitrile for Cyclosporins as it provides better solvation of the cyclic peptide structure.

-

Gradient Table:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.00 | 50 | 0.5 |

| 0.50 | 50 | 0.5 |

| 2.00 | 95 | 0.5 |

| 3.50 | 95 | 0.5 |

| 3.60 | 50 | 0.5 |

| 5.00 | 50 | 0.5 |[1]

Mass Spectrometry Settings[1][4][7][8][10][11]

-

Ionization: ESI Positive.

-

Source Temp: 400°C - 500°C (High heat needed to desolvate these large molecules).[1]

MRM Transitions: Note: Exact masses may vary slightly based on the specific deuteration pattern of your CsD-d4 vendor. Always tune.

| Analyte | Precursor Ion ( | Product Ion ( | Type | Collision Energy (eV) |

| Cyclosporin D | 1233.9 ( | 1216.9 ( | Quantifier | 15 - 25 |

| 1233.9 ( | 156.1 (Immonium) | Qualifier | 45 - 60 | |

| CsD-d4 (IS) | 1237.9 ( | 1220.9 ( | Quantifier | 15 - 25 |

Technical Note on Transitions: The transition from the ammoniated adduct (

) to the protonated molecule () via loss of ammonia ( ) is often the most intense and robust transition for cyclosporins, despite being a "pseudo-fragmentation."[1] The high-energy fragmentation to 156 (MeBmt residue) is specific but often lower intensity.[1]

Logic & Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following controls must be embedded in the run:

-

IS Response Monitoring:

-

Adduct Ratio Check:

-

During method development, monitor the

channel.[1] If Sodium adducts exceed 10% of the Ammonium adduct signal, the mobile phase buffer is insufficient, or the glassware is contaminated with sodium.

-

-

Linearity & Carryover:

Figure 2: Automated data validation logic flow.

References

-

Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Brief.[1][5] Link

-

K.A. Jorgensen et al. Calcineurin phosphatase activity and immunosuppression. Scand. J. Immunol. 57(2), 93-98 (2003).[1] (Context on Cyclosporin mechanism). Link

-

Cayman Chemical. Cyclosporin D Product Information & Mass Spectrometry Data.[1] (Structural verification).[1][6] Link

-

Agilent Technologies. Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood. Application Note 5991-6228EN.[1] Link

-

B. Vollenbroeker et al. Determination of cyclosporine and its metabolites in blood via HPLC-MS. Transplant.[1][7][5][3][8] Proc. 37(4), 1741-1744 (2005).[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. waters.com [waters.com]

- 6. A comparison of the effectiveness of cyclosporine A, D, and G in the treatment of experimental autoimmune uveitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ciclosporin - Wikipedia [en.wikipedia.org]

- 8. diva-portal.org [diva-portal.org]

Application Note: High-Throughput Quantification of Cyclosporin D-d4 from Human Whole Blood for Therapeutic Drug Monitoring

Introduction: The Critical Role of Precise Cyclosporin Monitoring

Cyclosporin A is a potent calcineurin inhibitor and a cornerstone immunosuppressive agent in solid organ transplantation and for treating various autoimmune diseases.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is indispensable to optimize dosing, ensuring therapeutic efficacy while minimizing the risk of toxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM, offering superior specificity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity with metabolites.[1][3]

The use of a stable isotope-labeled internal standard is paramount for accurate quantification in LC-MS/MS. A deuterated internal standard, such as Cyclosporin D-d4, is chemically almost identical to the analyte of interest (Cyclosporin A) and co-elutes chromatographically.[4] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which is crucial for the precision and reliability of the assay.[4][5]

This application note provides detailed protocols for two robust and widely adopted extraction methodologies for this compound from human whole blood: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . The causality behind each step is explained to provide a deeper understanding of the entire workflow, from sample preparation to analysis.

The Importance of a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard like this compound is to add a known quantity of this standard to every sample, calibrator, and quality control at the beginning of the extraction process.[6] Because this compound and the analyte have nearly identical chemical and physical properties, any loss of analyte during the extraction, or any suppression of the ionization in the mass spectrometer, will be mirrored by a proportional loss or suppression of the internal standard.[4] The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby correcting for these potential sources of error and ensuring high accuracy and precision.[4]

Method 1: Protein Precipitation (PPT) - A High-Throughput Approach

Protein precipitation is a rapid and straightforward method for sample clean-up, making it highly suitable for high-throughput clinical settings.[1][7] The principle involves the addition of an organic solvent or a salt solution to denature and precipitate the abundant proteins in the whole blood matrix, which would otherwise interfere with the analysis.[8]

Rationale for Reagent Selection

-

Acetonitrile and Zinc Sulfate: This combination is highly effective for precipitating blood proteins.[9] Acetonitrile disrupts the hydration shell of proteins, leading to their denaturation and precipitation. Zinc sulfate acts as a Lewis acid, aiding in the precipitation process and leading to a more compact protein pellet upon centrifugation.[7][10]

-

Methanol: Often used in conjunction with or as an alternative to acetonitrile, methanol is also an effective protein precipitating agent.[7]

Experimental Protocol: Protein Precipitation

-

Sample Preparation: Allow all whole blood samples (stored at -20°C or -80°C), calibrators, and quality controls to thaw completely at room temperature. Vortex mix for 10-20 seconds to ensure homogeneity.[7]

-

Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the whole blood sample.[9][11]

-

Internal Standard Spiking: Add a specific volume of the this compound working solution to each tube. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

-

Precipitation: Add 400 µL of a precipitating solution (e.g., 80:20 methanol:2% zinc sulfate in water or acetonitrile with 0.5 M ZnSO4) to each tube.[7][9]

-

Vortexing: Cap the tubes and vortex vigorously for 20-30 seconds to ensure complete mixing and protein precipitation.[7][11]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at room temperature to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]

Workflow Diagram: Protein Precipitation

Caption: Workflow for this compound extraction using Protein Precipitation.

Quantitative Data Summary for PPT

| Parameter | Typical Value | Reference |

| Sample Volume | 100 µL | [9][11] |

| Precipitating Agent | Acetonitrile/Methanol with Zinc Sulfate | [7][9] |

| Agent to Sample Ratio | 4:1 (v/v) | [7] |

| Centrifugation | 14,000 rpm for 10 min | [7] |

| Linearity Range | 10 - 2000 ng/mL | [12] |

| Precision (%CV) | < 15% | [13] |

| Accuracy (%Bias) | ± 15% | [13] |

Method 2: Solid-Phase Extraction (SPE) - For Enhanced Cleanliness

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that yields a cleaner extract compared to PPT.[14] This can be advantageous for minimizing matrix effects and improving the longevity of the analytical column and mass spectrometer. The principle of SPE involves partitioning the analyte and interferences between a solid stationary phase and a liquid mobile phase.[14]

Rationale for SPE Sorbent and Solvent Selection

-

C18 Sorbent: A C18 (octadecyl) reversed-phase sorbent is commonly used for the extraction of non-polar compounds like cyclosporin from an aqueous matrix like blood.[15][16] The non-polar cyclosporin molecule is retained on the hydrophobic C18 stationary phase while more polar matrix components are washed away.

-

Conditioning Solvent (Methanol): The sorbent is first conditioned with methanol to solvate the C18 chains, which activates the stationary phase for analyte retention.

-

Equilibration Solvent (Water): The sorbent is then equilibrated with water to create an aqueous environment ready for the sample loading.

-

Wash Solvent (e.g., Water/Methanol mixture): A weak solvent mixture is used to wash away any weakly retained, more polar interferences without eluting the cyclosporin.

-

Elution Solvent (e.g., Ethanol/Tetrahydrofuran): A strong organic solvent is used to disrupt the hydrophobic interaction between cyclosporin and the C18 sorbent, eluting the analyte from the column.[15][16]

Experimental Protocol: Solid-Phase Extraction

-

Sample Pre-treatment: Lyse 1 mL of whole blood with a suitable buffer. Add the this compound internal standard.[15][16]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry out.

-

Sample Loading: Load the pre-treated whole blood sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 40% methanol in water) to remove polar interferences.

-

Elution: Elute the this compound and analyte with a strong organic solvent (e.g., 300 µL of ethanol/tetrahydrofuran mixture).[15][16]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

Workflow Diagram: Solid-Phase Extraction

Sources

- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS and EMIT measure the whole blood concentration of cyclosporine A: The two methods yield concordant results within the dynamic range of the latter, but the former shows broader application scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. Protein Precipitation Methods for Proteomics [biosyn.com]

- 9. Development and validation of a rapid HPLC-MS/MS method for simultaneous determination of cyclosporine A and tacrolimus in whole blood for routine therapeutic drug monitoring in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. waters.com [waters.com]

- 12. A rapid HPLC-mass spectrometry cyclosporin method suitable for current monitoring practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative determination of cyclosporine in human whole blood by ultra-performance liquid chromatography with triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 15. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 16. researchgate.net [researchgate.net]

preparing Cyclosporin D-d4 stock solutions for bioanalysis

Foundational Principles: The Role of Deuterated Standards in Quantitative Bioanalysis

In the landscape of drug development and therapeutic drug monitoring, the quantification of analytes in complex biological matrices is a cornerstone of accurate pharmacokinetic and toxicokinetic assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior sensitivity and specificity.[1][2] The integrity of LC-MS/MS data, however, is fundamentally reliant on the effective use of an internal standard (IS).

An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical behavior during sample extraction, chromatographic separation, and ionization.[3][4] This allows it to compensate for variability in sample preparation and matrix effects—subtle, sample-specific phenomena that can suppress or enhance the analyte signal, leading to inaccurate quantification.[5][6] Stable isotope-labeled (SIL) compounds, particularly deuterated analogues like Cyclosporin D-d4, represent the pinnacle of internal standards.[3][4] By replacing specific hydrogen atoms with deuterium, this compound is chemically identical to its unlabeled counterpart but has a distinct mass, allowing the mass spectrometer to differentiate it from the analyte. This near-perfect chemical mimicry ensures the most reliable correction for analytical variability, transforming good data into robust, regulatory-grade data.[7]

This document provides a comprehensive, field-proven protocol for the preparation of this compound stock solutions, emphasizing the scientific rationale behind each step to ensure the generation of accurate, reproducible, and defensible bioanalytical results.

Pre-Protocol Assessment: Solubility and Stability of this compound

The successful preparation of any stock solution begins with a thorough understanding of the compound's physicochemical properties. Cyclosporin is a neutral, lipophilic, cyclic peptide with poor aqueous solubility.[8] Its deuterated form, this compound, shares these characteristics. The choice of solvent is therefore the first critical decision point in the workflow.

Causality of Solvent Selection: The primary solvent must not only fully solubilize the compound at the target concentration but also be compatible with the downstream analytical method (e.g., LC-MS/MS mobile phases) and the biological matrix. Using an inappropriate solvent can lead to precipitation upon dilution, inaccurate concentration, and poor chromatographic performance. High-purity, HPLC or MS-grade organic solvents are mandatory to avoid introducing contaminants that could interfere with the analysis.

Data Summary: Solubility of Cyclosporin

| Solvent | Reported Solubility | Considerations & Rationale | Source(s) |

| Ethanol | ~50 mg/mL | Excellent solvating power. Frequently used in initial stock preparations. May require sonication for complete dissolution. | [9] |

| Acetonitrile | >100 mg/g | High volatility and common mobile phase component, making it an excellent choice for working solutions to ensure compatibility. | [8] |

| Methanol | >100 mg/g | Good solvating power and also a common mobile phase component. Often used for sample extraction.[8][10] | [8][10] |

| DMSO | ~62.5 mg/mL | High solubilizing capacity but should be used with caution. DMSO is non-volatile and can suppress ionization in ESI-MS and alter chromatography if present in high concentrations in the final sample. Use newly opened, anhydrous DMSO.[9] | [9] |

Stability and Storage: The chemical integrity of the internal standard is paramount. Degradation of the stock solution would lead to a systematic underestimation of the analyte concentration. Cyclosporin and its analogues are subject to degradation if not stored properly.

Data Summary: Recommended Storage and Stability

| Condition | Duration | Key Considerations | Source(s) |

| Solid Form | ≥ 4 years | Store at -20°C, protected from moisture. | [11] |

| Stock Solution (-20°C) | 1 month | Protect from light. Store in tightly sealed vials to prevent solvent evaporation. Aliquoting is recommended to avoid freeze-thaw cycles. | [9] |

| Stock Solution (-80°C) | 6 months | Offers extended stability. Protect from light and store under nitrogen for optimal preservation. | [9] |

Experimental Workflow: Stock and Working Solution Preparation

The following protocols are designed to ensure the accuracy, integrity, and traceability of this compound solutions, adhering to principles of Good Laboratory Practice (GLP).

Workflow Overview

Caption: Workflow for preparing this compound solutions.

Protocol: Preparation of Primary Stock Solution (1 mg/mL)

Rationale: This primary stock serves as the concentrated, well-characterized source for all subsequent dilutions. Its accuracy is the foundation of the entire quantitative assay. A concentration of 1 mg/mL is standard practice as it allows for precise weighing and minimizes the impact of minor mass errors.

Materials:

-

This compound (≥98% isotopic purity)

-

Methanol (or Acetonitrile), LC-MS Grade

-

10 mL Class A Volumetric Flask

-

Calibrated Analytical Balance (readable to 0.01 mg)

-

Weighing paper or boat

-

Glass Pasteur pipette or syringe

-

Ultrasonic bath

-

Amber glass storage vials

Procedure:

-

Equilibration: Remove the sealed container of this compound from the freezer (-20°C or -80°C) and place it in a desiccator at ambient temperature for at least 30 minutes.

-

Expert Insight: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to a positive weighing error and a lower-than-intended stock concentration.

-

-

Weighing: On a calibrated analytical balance, accurately weigh approximately 10.0 mg of this compound onto weighing paper. Record the exact weight to the nearest 0.01 mg.

-

Quantitative Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small funnel if necessary. Rinse the weighing paper multiple times with small volumes of methanol, transferring the rinsate into the flask to ensure no material is lost.

-

Dissolution: Add approximately 7-8 mL of methanol to the flask. Gently swirl the flask to wet the solid. Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.

-

Expert Insight: Cyclosporin can be slow to dissolve. Visual inspection is critical; ensure no solid particles remain before proceeding. Sonication provides the energy needed to break down agglomerates and ensure a homogenous solution.[9]

-

-

Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to ambient temperature, carefully add methanol dropwise to bring the solution volume precisely to the 10 mL calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogenous.

-

Aliquoting and Storage: Immediately transfer the stock solution into pre-labeled amber glass vials. Aliquoting prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.[9] Store the aliquots at -80°C for long-term stability.[9]

-

Documentation: Record all details in a laboratory notebook, including the compound name, lot number, exact weight, final volume, calculated concentration, solvent, date of preparation, and assigned expiration date.

Protocol: Preparation of Working Internal Standard Solution

Rationale: The working IS solution is the final dilution that is added directly to the biological samples, calibration standards, and quality controls (QCs). Its concentration should be chosen to yield a robust and reproducible signal in the mass spectrometer, typically near the geometric mean of the calibration curve range.[6]

Procedure:

-

Intermediate Dilution: Prepare an intermediate stock solution from the primary stock. For example, to create a 10 µg/mL intermediate stock, dilute 100 µL of the 1 mg/mL primary stock to a final volume of 10 mL with a suitable diluent (e.g., 50:50 Acetonitrile:Water).

-

Working Solution Preparation: Prepare the final working solution from the intermediate stock. For instance, to create a 100 ng/mL working solution, dilute 1 mL of the 10 µg/mL intermediate stock to a final volume of 100 mL.

-

Storage: The working solution is typically stored at 4°C for daily use, with stability verified for the intended duration of use.[12][13]

Self-Validation and Quality Control

A protocol is only trustworthy if it includes self-validating steps. For internal standard solutions, this involves ensuring their concentration, purity, and stability.

-

Concentration Verification: The accuracy of the primary stock can be verified by comparing its response against a previously prepared and validated stock solution or a commercially prepared standard of known concentration.

-

Purity and Interference Check: It is critical to assess the contribution of the IS to the analyte signal. This is done by analyzing a blank matrix sample spiked only with the IS working solution. The signal detected in the analyte's mass channel should be negligible, typically less than 5% of the response at the Lower Limit of Quantification (LLOQ), as per regulatory guidance.[6]

-

Stability Assessment: The stability of stock and working solutions must be experimentally determined under their intended storage conditions. This is achieved by analyzing stored QC samples against freshly prepared calibration standards at defined time points and ensuring the results are within acceptable accuracy and precision limits.[14][15]

Logical Framework for IS Application in Bioanalysis

Caption: Role of the IS solution in a quantitative bioanalytical workflow.

Conclusion

The preparation of this compound internal standard stock solutions is a foundational procedure that directly impacts the quality and reliability of bioanalytical data. By understanding the scientific principles of solubility and stability, and by adhering to a meticulous, well-documented protocol, researchers can establish a robust system for quantification. The use of a stable isotope-labeled internal standard like this compound is a critical element in mitigating analytical variability, ensuring that the data generated is accurate, reproducible, and capable of withstanding scientific and regulatory scrutiny.

References

-

Title: Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Stability and availability of cyclosporine stored in plastic syringes Source: PubMed URL: [Link]

-

Title: Optimization of media composition for the production of cyclosporin A by Tolypocladium species Source: PubMed URL: [Link]

-

Title: Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Solubility Studies of Cyclosporine Using Ionic Liquids Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Stability of cyclosporine in dextrose 5%, NaCl 0.9%, dextrose/amino acid solution, and lipid emulsion Source: PubMed URL: [Link]

-

Title: A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Ad Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: South American Journal of Clinical Research URL: [Link]

-

Title: Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection Source: PubMed URL: [Link]

-

Title: White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis Source: CMIC URL: [Link]

-

Title: UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans Source: ACS Omega URL: [Link]

-

Title: An analytical method for cyclosporine using liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

-

Title: Solubility Studies of Cyclosporine Using Ionic Liquids Source: ResearchGate URL: [Link]

-

Title: Stability and freeze-drying of cyclosporine loaded poly(D,L lactide– glycolide) carriers Source: Purdue University URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]

-

Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer Source: Waters Corporation URL: [Link]

-

Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Understanding Internal standards and how to choose them Source: Reddit URL: [Link]

-

Title: Preferential Solvation of Cyclosporin in Aqueous Mixtures of Some Polymeric Cosolvents Source: ImmunoAnalysis URL: [Link]

Sources

- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. texilajournal.com [texilajournal.com]

- 4. reddit.com [reddit.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Optimization of media composition for the production of cyclosporin A by Tolypocladium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. en.cmicgroup.com [en.cmicgroup.com]

Optimizing the Mobile Phase for the Chromatographic Separation of Cyclosporin D-d4: A Systematic Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the systematic optimization of the mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Cyclosporin D-d4. This compound is a deuterated analog of Cyclosporin D, frequently employed as an internal standard for the quantification of the critical immunosuppressant drug, Cyclosporin A. Achieving robust, reproducible, and efficient chromatographic separation is paramount for accurate bioanalysis. We will explore the foundational principles behind mobile phase selection, detailing the causal relationships between analyte properties, solvent choice, additives, and temperature. This guide presents detailed protocols for a logical, step-wise optimization process, designed to yield a high-quality separation method suitable for demanding applications, particularly those involving mass spectrometry (LC-MS) detection.

Introduction: The Rationale for Methodical Optimization

Cyclosporins are a class of large, nonpolar cyclic oligopeptides with significant therapeutic and research applications.[1] Cyclosporin D, a metabolite of the widely used immunosuppressant Cyclosporin A, and its deuterated form, this compound, serve as crucial internal standards in quantitative analytical methods.[2] The structural similarity between cyclosporin analogs necessitates a highly selective chromatographic method to ensure accurate differentiation and quantification, especially within complex biological matrices.

The mobile phase is arguably the most influential component in a reversed-phase liquid chromatography system, acting as the primary control for retention, selectivity, and peak shape. A poorly optimized mobile phase can lead to issues such as poor resolution, excessive peak tailing, long run times, and poor ionization efficiency in mass spectrometry. This guide moves beyond a simple recitation of steps to provide the underlying scientific reasoning for each experimental choice, empowering the researcher to troubleshoot and adapt the methodology effectively.

Foundational Principles: The Science of Separation

A successful separation is built upon a clear understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

Physicochemical Properties of this compound

This compound is a large (MW ≈ 1220.66 g/mol ), highly hydrophobic, and neutral cyclic peptide.[1][3] Its nonpolar nature makes it an ideal candidate for reversed-phase chromatography, where it will strongly interact with a hydrophobic stationary phase like C18. A key characteristic of cyclosporins is the presence of multiple conformers that can slowly interconvert at ambient temperatures, often resulting in broad, misshapen peaks.

The Role of Column Temperature

Elevating the column temperature, often to 70°C or higher, is a critical and widely adopted strategy in cyclosporine analysis.[4][5] The increased thermal energy accelerates the interconversion between different conformers of the cyclosporin molecule. This rapid equilibrium prevents the separation of individual conformers on the column, resulting in a single, significantly sharper, and more symmetrical peak.

Core Components of the Mobile Phase

Organic Modifier: The choice and concentration of the organic solvent are the primary determinants of retention time.

-

Acetonitrile (ACN): Generally the preferred solvent for cyclosporine analysis. Its lower viscosity results in lower backpressure, and it often provides different selectivity compared to methanol.[6]

-

Methanol (MeOH): A viable alternative that can alter selectivity due to its protic nature. It may offer advantages in separating specific, structurally similar impurities.

Mobile Phase Additives: The addition of small quantities of acids or buffers can dramatically improve chromatographic performance.[7][8]

-

Acids (Formic Acid, Acetic Acid): Even for neutral molecules like cyclosporins, acidic modifiers can improve peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase, thereby reducing undesirable secondary interactions. For LC-MS applications, volatile acids like formic acid (FA) or acetic acid (AA) are essential as they are readily removed in the ion source.[9]

-

Buffers (Ammonium Formate, Ammonium Acetate): These volatile buffers help maintain a stable pH, which enhances the reproducibility of retention times.[9] Furthermore, they can significantly aid in the formation of specific adducts (e.g., [M+NH₄]⁺) during electrospray ionization (ESI), leading to a more stable and intense signal in the mass spectrometer.[9][10]

Systematic Workflow for Mobile Phase Optimization

The following workflow provides a structured approach to developing a robust separation method, starting with broad scouting and progressively refining the parameters.

Caption: A systematic workflow for mobile phase optimization.

Experimental Protocols

These protocols assume the use of a standard HPLC or UHPLC system equipped with a column heater and a UV or Mass Spectrometer detector. A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm) is recommended as a starting point.[11]

Protocol 1: Initial Scouting and Parameter Setup

-

System Configuration:

-

Mobile Phase Preparation:

-

Mobile Phase A (MPA): Water with 0.1% (v/v) Formic Acid.

-

Mobile Phase B (MPB): Acetonitrile (ACN) with 0.1% (v/v) Formic Acid.

-

-

Standard Preparation: Prepare a 1 µg/mL working solution of this compound in a 50:50 ACN:Water mixture.

-

Execution:

-

Equilibrate the column with 50% MPB for 5 minutes.

-

Inject the standard and run the following gradient:

-

0.0 min: 50% B

-

8.0 min: 95% B

-

8.1 min: 95% B

-

8.2 min: 50% B

-

10.0 min: 50% B (re-equilibration)

-

-

Objective: Determine the approximate percentage of organic modifier at which this compound elutes. This will inform the starting point for further optimization.

-

Protocol 2: Organic Modifier and Additive Evaluation

-

System Configuration: Maintain the same setup as Protocol 1.

-

Mobile Phase Preparation: Prepare the following sets of mobile phases:

-

Execution:

-

For each set of mobile phases, run a focused gradient based on the elution conditions found in Protocol 1. For example, if the analyte eluted at 75% B, a suitable gradient would be 65-85% B over 5 minutes.

-

Inject the standard under each condition.

-

Objective: Compare the resulting chromatograms for peak shape (asymmetry), peak width, and, if using MS, signal intensity. Select the combination of organic modifier and additive that provides the best overall performance.

-

Protocol 3: Gradient and Flow Rate Optimization

-

System Configuration: Use the optimal mobile phase composition determined in Protocol 2.

-

Execution (Gradient Shape):

-

Further narrow the gradient around the elution point. For instance, if the peak elutes at 4 minutes in a 5-minute 65-85% B gradient, try a shallower gradient (e.g., 70-80% B over 5 minutes) to improve resolution from any nearby impurities.

-

-

Execution (Flow Rate):

-

Once a suitable gradient is established, evaluate the effect of flow rate (e.g., 0.4 mL/min, 0.5 mL/min, 0.6 mL/min).

-

Objective: Find the optimal balance between analysis time, resolution, and system backpressure. Higher flow rates shorten the run time but may compromise peak efficiency.

-

Data Interpretation and Expected Results

The success of the optimization should be evaluated quantitatively. The following table presents hypothetical data to illustrate the decision-making process.

| Run | Mobile Phase B | Additive (Aqueous & Organic) | Retention Time (min) | Peak Asymmetry (Aₛ) | Theoretical Plates (N) | MS Signal Intensity (counts) | Analysis |

| 1 | Acetonitrile | 0.1% Formic Acid | 4.21 | 1.4 | 15,000 | 1.5e6 | Good initial peak shape, slight tailing. |

| 2 | Methanol | 0.1% Formic Acid | 5.34 | 1.6 | 11,000 | 1.1e6 | Broader peak, longer retention. ACN is superior. |

| 3 | Acetonitrile | 10mM Ammonium Acetate | 4.15 | 1.2 | 18,000 | 2.8e6 | Improved symmetry and MS signal. |

| 4 | Acetonitrile | 10mM NH₄OAc + 0.1% Acetic Acid | 4.18 | 1.1 | 21,000 | 3.5e6 | Optimal performance: excellent symmetry, efficiency, and signal. |

Interpretation: Based on this example data, the combination of acetonitrile with a buffered acidic modifier (10mM Ammonium Acetate + 0.1% Acetic Acid) provided the most favorable results.[9][10] It yielded a highly symmetrical peak (As close to 1.0), the highest plate count (indicating best efficiency), and the strongest signal intensity in the mass spectrometer, making it the clear choice for the final method.

Conclusion

The optimization of the mobile phase is a critical step in developing a reliable method for the analysis of this compound. By systematically evaluating the organic modifier, additives, and gradient profile, while maintaining an elevated column temperature to manage conformational isomers, a highly efficient and robust separation can be achieved. The foundational principles and detailed protocols provided in this note offer a clear and scientifically-grounded pathway to developing a method that ensures the highest data quality for research and drug development applications.

References

- Vertex AI Search. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?

-

PubMed. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]

-

MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]

-

Chromatography Online. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. Available at: [Link]

-

PubMed. (1983). Liquid-chromatographic determination of cyclosporine in serum with use of a rapid extraction procedure. Available at: [Link]

-

Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available at: [Link]

-

PMC - NIH. (2011). Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule. Available at: [Link]

-

PubMed. (2022). [Adsorption, separation, and purification of cyclosporine A using reversed-phase liquid chromatography]. Available at: [Link]

-

S. Karger AG. (1993). High-Performance Liquid Chromatographie Analysis of Cyclosporine A in Human Skin. Available at: [Link]

-

Indian Journal of Pharmaceutical Sciences. (2012). Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Ad. Available at: [Link]

-

SciELO. (2012). Development and validation of a high performance liquid chromatographic method for determination of cyclosporine-A from biodegradable intraocular implants. Available at: [Link]

-

Pharmaffiliates. Chemical Name : this compound. Available at: [Link]

-

PMC. (2020). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Available at: [Link]

-

ResearchGate. (2019). Mobile phase effect on SFC chromatograms of Cyclosporin analogs. Available at: [Link]

-

ResearchGate. (2014). Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral (R) capsules and its generic versions. Available at: [Link]

-

MDPI. (2021). Cyclosporine CsA—The Physicochemical Characterization of Liposomal and Colloidal Systems. Available at: [Link]

-

Walsh Medical Media. (2017). Development and Validation of A HPLC-UV Method for Dissolution Testing of Ciclosporin: Its Application to The Measurement of Brand and Generic Versions from Different Countries. Available at: [Link]

-

PubChem. Cyclosporin D. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cyclosporin D | C63H113N11O12 | CID 5287819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. scielo.br [scielo.br]

- 6. [Adsorption, separation, and purification of cyclosporine A using reversed-phase liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Recovery SPE of Cyclosporin D-d4 from Whole Blood

This Application Note provides a rigorous, field-validated protocol for the Solid Phase Extraction (SPE) of Cyclosporin D-d4 (and chemically equivalent analogs like Cyclosporin A) from whole blood.[][2][3]